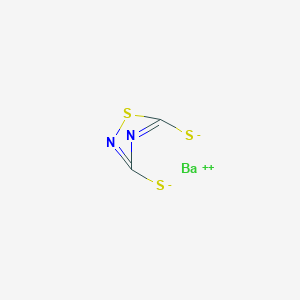
1,2,4-Thiadiazole-3,5-bis(thiolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-thiadiazole-3,5-bis(thiolate) typically involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as pyridine. The reaction is carried out in ethanol at room temperature for about thirty minutes . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods: In industrial settings, the production of 1,2,4-thiadiazole-3,5-bis(thiolate) may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the output of the target compound.
化学反応の分析
Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important in many organic synthesis processes.
Reduction: It can be reduced to form thiols, which are useful intermediates in the synthesis of other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.
Major Products Formed:
Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.
Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.
科学的研究の応用
1,2,4-Thiadiazole-3,5-bis(thiolate) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,4-thiadiazole-3,5-bis(thiolate) involves its ability to interact with various molecular targets and pathways. The thiolate groups can form strong bonds with metal ions, making it useful in metal chelation and catalysis . Additionally, its sulfur-containing structure allows it to participate in redox reactions, which are crucial in many biological and chemical processes .
類似化合物との比較
1,3,4-Thiadiazole-2,5-bis(thiolate): Another sulfur-containing heterocycle with similar reactivity but different substitution patterns.
1,2,3,4-Thiatriazole-5-thiolate: Known for its strong binding to metal ions and use in nanocrystal applications.
Uniqueness: 1,2,4-Thiadiazole-3,5-bis(thiolate) stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














